(4Z)-1-(4-bromophenyl)-4-[(5-nitrofuran-2-yl)methylidene]pyrazolidine-3,5-dione
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Overview
Description
(4Z)-1-(4-bromophenyl)-4-[(5-nitrofuran-2-yl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a nitrofuran moiety, and a pyrazolidine-3,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-bromophenyl)-4-[(5-nitrofuran-2-yl)methylidene]pyrazolidine-3,5-dione typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 5-nitrofuran-2-carbaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to yield the final pyrazolidine-3,5-dione product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(4-bromophenyl)-4-[(5-nitrofuran-2-yl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrofuran group can be reduced to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran group can yield nitroso derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4Z)-1-(4-bromophenyl)-4-[(5-nitrofuran-2-yl)methylidene]pyrazolidine-3,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (4Z)-1-(4-bromophenyl)-4-[(5-nitrofuran-2-yl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in cells. This oxidative stress can induce cell death in microbial or cancer cells, making it a potential antimicrobial or anticancer agent. The bromophenyl group may also interact with cellular proteins, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(4Z)-1-(4-chlorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]pyrazolidine-3,5-dione: Similar structure but with a chlorine atom instead of bromine.
(4Z)-1-(4-fluorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]pyrazolidine-3,5-dione: Similar structure but with a fluorine atom instead of bromine.
(4Z)-1-(4-methylphenyl)-4-[(5-nitrofuran-2-yl)methylidene]pyrazolidine-3,5-dione: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromophenyl group in (4Z)-1-(4-bromophenyl)-4-[(5-nitrofuran-2-yl)methylidene]pyrazolidine-3,5-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding interactions. These characteristics distinguish it from similar compounds and contribute to its specific applications in scientific research.
Properties
Molecular Formula |
C14H8BrN3O5 |
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Molecular Weight |
378.13 g/mol |
IUPAC Name |
(4Z)-1-(4-bromophenyl)-4-[(5-nitrofuran-2-yl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C14H8BrN3O5/c15-8-1-3-9(4-2-8)17-14(20)11(13(19)16-17)7-10-5-6-12(23-10)18(21)22/h1-7H,(H,16,19)/b11-7- |
InChI Key |
IDKRSUVSJPUJCF-XFFZJAGNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2)Br |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2)Br |
Origin of Product |
United States |
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